molecular formula C20H17NO5 B11390967 methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Katalognummer: B11390967
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: QUCOHKPTQDMOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is known for its versatile biological profiles and has been studied for various applications in medicinal and pharmaceutical chemistry .

Vorbereitungsmethoden

The synthesis of METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath . Industrial production methods often involve the use of green catalysts and one-pot synthesis techniques to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antidiabetic agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Wirkmechanismus

The mechanism of action of METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can lead to various therapeutic effects, including the reduction of oxidative stress and the modulation of neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

METHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the chromene ring. Similar compounds include other 2H/4H-chromene derivatives, such as hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime and 5,6-dimethyl-4-oxo-4H-pyran-2-carboxylate. These compounds share similar biological activities but differ in their specific chemical structures and properties .

Eigenschaften

Molekularformel

C20H17NO5

Molekulargewicht

351.4 g/mol

IUPAC-Name

methyl 2-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-11-8-14-16(22)10-18(26-17(14)9-12(11)2)19(23)21-15-7-5-4-6-13(15)20(24)25-3/h4-10H,1-3H3,(H,21,23)

InChI-Schlüssel

QUCOHKPTQDMOMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.